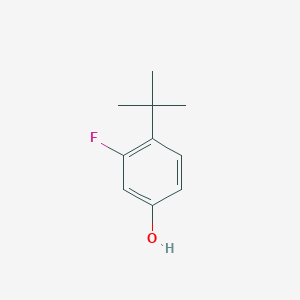

4-Tert-butyl-3-fluorophenol

Overview

Description

4-Tert-butyl-3-fluorophenol is an organic compound with the formula C10H13FO . It is a derivative of phenol, with a tert-butyl group attached to the 4th carbon and a fluorine atom attached to the 3rd carbon . It is a white solid with a distinct phenolic odor .

Synthesis Analysis

The synthesis of fluorophenol derivatives, including 4-Tert-butyl-3-fluorophenol, has been described in the literature . The process involves starting from tert-butylphenol derivatives and using fluorinating reagents. The tert-butylfluorophenol derivatives are then treated with an aluminum chloride catalyst in toluene to afford the fluorophenol derivatives .Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-3-fluorophenol is represented by the InChI code1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . Chemical Reactions Analysis

In terms of chemical reactions, 4-Tert-butyl-3-fluorophenol can participate in aromatic alkylation reactions . For example, it can undergo a reaction with di-tert-butylperoxide in the presence of iron(III) and HCl catalysts to yield 2,4-di-tert-butylphenol .Physical And Chemical Properties Analysis

4-Tert-butyl-3-fluorophenol has a molecular weight of 168.21 . It is a white solid with a distinct phenolic odor .Scientific Research Applications

Synthesis Advancements

4-Tert-butyl-3-fluorophenol has been studied for its potential in various synthetic pathways. For instance, the transformation of 4-tert-butylphenols into 4-fluorophenols under oxidative conditions has been explored, highlighting a method to obtain 4-fluorophenols through a two-step procedure involving oxidative fluorination followed by acid-catalyzed aromatization. This process, although yielding modest results in certain cases, represents a valuable approach to fluorophenol synthesis from readily available precursors (Bienvenu et al., 2002).

Electrochemical Oxidative Fluorination

Electrochemical methods have also been employed to achieve the oxidative fluorination of phenols, including derivatives of 4-tert-butylphenol. Anodic fluorination, for example, has successfully produced difluoro derivatives, which could be further reduced to yield 4-fluoro-2,6-di-tert-butylphenol. Such electrochemical approaches offer insights into the mechanisms of oxidative fluorination and potential pathways for synthesizing fluorinated phenols (Sawaguchi et al., 2001).

Radiochemical Synthesis

In the realm of radiochemistry, 4-tert-butyl-3-fluorophenol has been utilized as a precursor for [18F]4-fluorophenols. This involves a one-pot protocol where O-unprotected 4-tert-butyl phenols are subjected to phenol umpolung under oxidative conditions followed by nucleophilic fluorination with [18F]fluoride. This method is particularly significant for its application in medical imaging and diagnostic studies, demonstrating the compound's utility in creating radiolabeled phenols for PET imaging (Gao et al., 2012).

Environmental and Material Science Applications

The compound has found applications in environmental science and materials research as well. For instance, its derivatives have been investigated for their antioxidative properties in lipid protection during chromatography, which could have implications for analytical methodologies in biochemistry and environmental analysis (Wren & Szczepanowksa, 1964).

Furthermore, 4-tert-butyl-3-fluorophenol-based compounds have been synthesized for potential use in advanced materials, such as rare-earth metal compounds with interesting magnetic properties. These compounds could have applications in data storage, magnetic sensors, and other technological innovations (Yadav et al., 2015).

Future Directions

While there is limited information on the future directions of research involving 4-Tert-butyl-3-fluorophenol, the compound’s potential for synthesis of fluorophenol derivatives and participation in aromatic alkylation reactions suggest that it could be of interest in the development of new synthetic methodologies and materials.

properties

IUPAC Name |

4-tert-butyl-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFDOQQOAVOIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3-fluorophenol | |

CAS RN |

886842-69-9 | |

| Record name | 4-tert-butyl-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)

![3-Tert-butyl-6-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2923536.png)

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2923537.png)

![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)

![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)

![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)

![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)

![N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2923554.png)